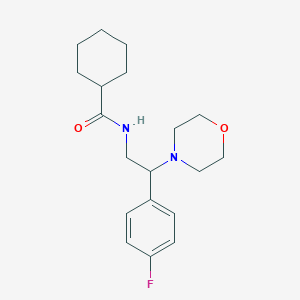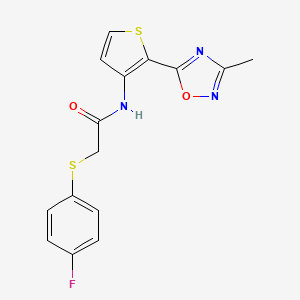![molecular formula C9H15ClN2O3 B2427876 8,13-dioxa-2,11-diazadispiro[3.0.5^{5}.3^{4}]tridecan-12-one hydrochloride CAS No. 2225144-03-4](/img/structure/B2427876.png)
8,13-dioxa-2,11-diazadispiro[3.0.5^{5}.3^{4}]tridecan-12-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,13-dioxa-2,11-diazadispiro[3.0.5^{5}.3^{4}]tridecan-12-one hydrochloride is a complex organic compound known for its unique structural composition.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,13-dioxa-2,11-diazadispiro[3.0.5^{5}.3^{4}]tridecan-12-one hydrochloride involves multiple steps, typically starting with the formation of the core spirocyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes are proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound is usually carried out in specialized facilities equipped to handle complex organic syntheses. The process involves scaling up the laboratory synthesis methods while ensuring consistency and quality control. The use of high-quality reagents and stringent reaction conditions is crucial to achieve the desired product specifications .
化学反応の分析
Types of Reactions
8,13-dioxa-2,11-diazadispiro[3.0.5^{5}.3^{4}]tridecan-12-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different reduced forms of the compound .
科学的研究の応用
8,13-dioxa-2,11-diazadispiro[3.0.5^{5}.3^{4}]tridecan-12-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of 8,13-dioxa-2,11-diazadispiro[3.0.5^{5}.3^{4}]tridecan-12-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
13-(N-Arylaminocarbonyl)-9-Methyl-11-Thioxo-8-Oxa-10,12-Diazatricyclo[7.3.1.02,7]Trideca-2,4,6-Trienes: Known for their anti-inflammatory activity.
11-Oxa-8,13-Diazadispiro[3.0.55.34]Tridecan-12-One: Shares a similar spirocyclic structure and is used in similar applications
Uniqueness
8,13-dioxa-2,11-diazadispiro[3.0.5^{5}.3^{4}]tridecan-12-one hydrochloride stands out due to its unique structural features, which confer specific chemical and biological properties.
特性
IUPAC Name |
8,13-dioxa-2,11-diazadispiro[3.0.55.34]tridecan-12-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3.ClH/c12-7-11-8(1-3-13-4-2-8)9(14-7)5-10-6-9;/h10H,1-6H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBNLFCDEHPRPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3(CNC3)OC(=O)N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2427795.png)


![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2427798.png)
![N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2427799.png)



![N-(4-(N-acetylsulfamoyl)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2427808.png)

![(2Z)-3-[({[(furan-2-yl)methyl]carbamothioyl}amino)carbamoyl]prop-2-enoic acid](/img/structure/B2427811.png)


![N-allyl-2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2427815.png)
